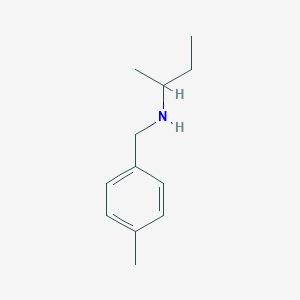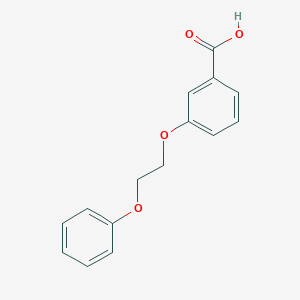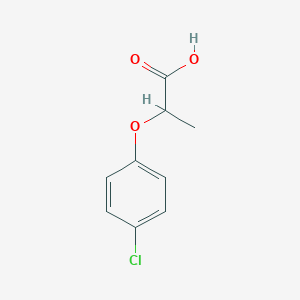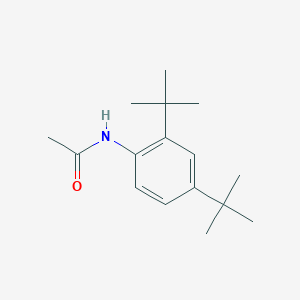
Acetanilide, 2,4-di-tert-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetanilide, 2,4-di-tert-butyl- is a chemical compound that belongs to the family of anilides. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. This compound is widely used in scientific research due to its unique properties and applications.
Aplicaciones Científicas De Investigación
Acetanilide, 2,4-di-tert-butyl- has several scientific research applications due to its unique properties. It is widely used as a reagent in organic synthesis reactions, such as the synthesis of heterocyclic compounds. It is also used as a starting material for the synthesis of other compounds, such as pharmaceuticals. Acetanilide, 2,4-di-tert-butyl- is also used as a model compound for studying the properties of anilides and their derivatives.
Mecanismo De Acción
The mechanism of action of Acetanilide, 2,4-di-tert-butyl- is not completely understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as proteases and kinases. This inhibition leads to a decrease in the activity of these enzymes, which can have a variety of effects on cellular processes.
Efectos Bioquímicos Y Fisiológicos
Acetanilide, 2,4-di-tert-butyl- has several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. It also has analgesic properties, which can be useful in the treatment of pain. Acetanilide, 2,4-di-tert-butyl- has also been shown to have antitumor properties, which can be useful in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetanilide, 2,4-di-tert-butyl- has several advantages and limitations for lab experiments. One advantage is that it is a stable compound that can be easily synthesized and purified. It is also a relatively inexpensive compound, which makes it accessible for many researchers. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has limited solubility in some organic solvents, which can limit its use in certain reactions.
Direcciones Futuras
For the study of Acetanilide, 2,4-di-tert-butyl- include further investigation of its mechanism of action, its potential as a therapeutic agent, and the optimization of its synthesis and derivatives.
Métodos De Síntesis
The synthesis of Acetanilide, 2,4-di-tert-butyl- can be achieved by reacting 2,4-di-tert-butylaniline with acetic anhydride in the presence of a catalyst. This reaction results in the formation of Acetanilide, 2,4-di-tert-butyl- as the final product. The yield of this reaction can be optimized by controlling the reaction conditions, such as temperature, pressure, and reaction time.
Propiedades
Número CAS |
38896-23-0 |
|---|---|
Nombre del producto |
Acetanilide, 2,4-di-tert-butyl- |
Fórmula molecular |
C16H25NO |
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
N-(2,4-ditert-butylphenyl)acetamide |
InChI |
InChI=1S/C16H25NO/c1-11(18)17-14-9-8-12(15(2,3)4)10-13(14)16(5,6)7/h8-10H,1-7H3,(H,17,18) |
Clave InChI |
TZFVZDNVBBQUGM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine](/img/structure/B181004.png)
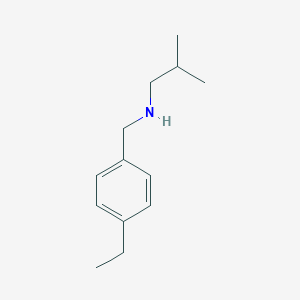
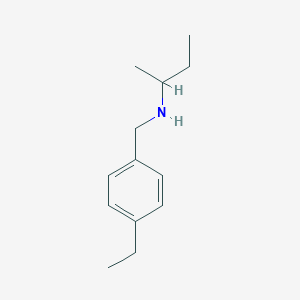
![2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol](/img/structure/B181009.png)
![4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B181010.png)
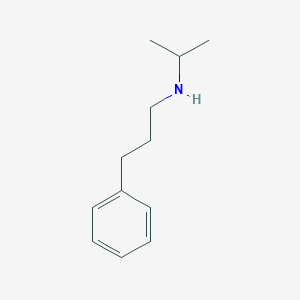
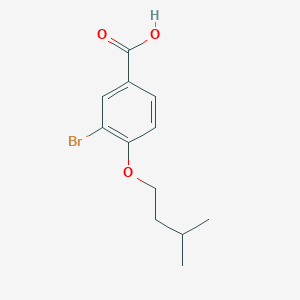
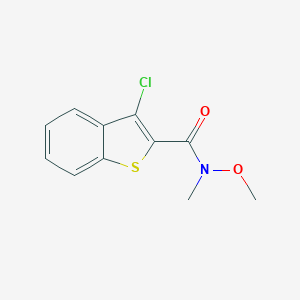
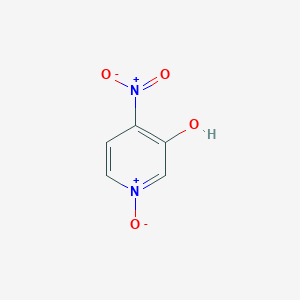
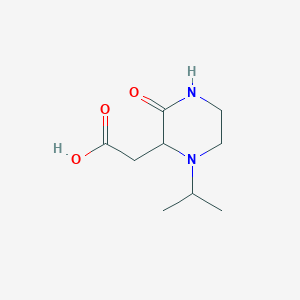
![[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid](/img/structure/B181020.png)
